molecular formula C12H7N5 B13881014 3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile CAS No. 62052-03-3

3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile

Katalognummer: B13881014
CAS-Nummer: 62052-03-3
Molekulargewicht: 221.22 g/mol
InChI-Schlüssel: XDCGEPAVXPLJRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a benzonitrile group attached at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminobenzonitrile with 4,5-dichloropyridazine in the presence of a base, followed by cyclization with sodium azide to form the triazole ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile .

Analyse Chemischer Reaktionen

Types of Reactions

3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole ring .

Wissenschaftliche Forschungsanwendungen

3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including antifungal and antiviral treatments.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile stands out due to its unique combination of a triazole ring fused to a pyridine ring with a benzonitrile group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

62052-03-3

Molekularformel

C12H7N5

Molekulargewicht

221.22 g/mol

IUPAC-Name

3-(triazolo[4,5-b]pyridin-3-yl)benzonitrile

InChI

InChI=1S/C12H7N5/c13-8-9-3-1-4-10(7-9)17-12-11(15-16-17)5-2-6-14-12/h1-7H

InChI-Schlüssel

XDCGEPAVXPLJRX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC=N3)N=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.